1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with an ethyl group at the N1 position and a phenyl group at the N3 position. Thieno-pyrimidine diones are structurally related to pyrimidine-2,4(1H,3H)-dione derivatives, which are well-established in medicinal chemistry for their antiviral, herbicidal, and anticancer activities . The ethyl and phenyl substituents on the thieno-pyrimidine scaffold likely modulate lipophilicity, electronic properties, and binding interactions with biological targets, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNGJZLDLOEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine intermediates under specific reaction conditions. For instance, the condensation of ethyl acetoacetate with thiourea in the presence of a base can yield the thieno[3,2-d]pyrimidine core, which can then be further functionalized with phenyl and ethyl groups through subsequent reactions .
Industrial production methods for this compound may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:
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Aromatic amine substitution : Reactivity with substituted anilines under basic conditions (K₂CO₃/DMF) yields derivatives with modified phenyl groups . For instance, reaction with 3-chloro-4-fluoroaniline produces 3-(3-chloro-4-fluorophenyl) derivatives in 60% yield after recrystallization .
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Heterocyclic substitution : Reactions with indane-1,3-dione or β-diketones via Friedländer condensation form fused polycyclic systems (e.g., indenopyridothienopyrimidines) .
Table 1: Representative Substitution Reactions
| Reactant | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| 3-chloro-4-fluoroaniline | 3-(3-chloro-4-fluorophenyl) derivative | 60 | K₂CO₃/DMF, reflux |
| Indane-1,3-dione | Indenopyridothienopyrimidine | 55 | Ethanol/KOH, reflux |
Oxidation and Reduction
The thienopyrimidine core is redox-active:
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Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiophene sulfur to sulfoxides or sulfones.
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Reduction : LiAlH₄ selectively reduces carbonyl groups to alcohols, while NaBH₄ shows lower efficacy.
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagent | Product | Key Observation |
|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxide derivative | IR: S=O stretch at 1050–1100 cm⁻¹ |
| Reduction | LiAlH₄ | Alcohol derivative | 1H NMR: –OH peak at δ 1.5–2.5 |
Cyclization and Annelation
The compound participates in cycloaddition reactions to form extended heterocycles:
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Friedländer condensation : Reacts with ketones (e.g., acetylacetone) to form pyrido[2',3':4,5]thieno[2,3-d]pyrimidines .
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Cyclization with nitriles : Forms fused pyridine rings under acidic conditions (4N HCl) .
Biochemical Interactions
The compound exhibits enzyme inhibitory activity:
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MIF2 tautomerase inhibition : Derivatives like 5d show potent inhibition (IC₅₀ = 0.81 ± 0.1 μM) .
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AMPK activation : Analogous 3-methyl-5-phenyl derivatives reduce triglyceride levels in adipocytes (IC₅₀ comparable to Acadesine) .
Table 3: Biochemical Activity of Key Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Biological Effect |
|---|---|---|---|
| 5d | MIF2 tautomerase | 0.81 ± 0.1 | Reduces cancer cell growth in 3D models |
| 1i | AMPK | 4.2 ± 0.3 | Lowers triglycerides in adipocytes |
Synthetic Modifications
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Urea formation : Reacts with isocyanates to form urea-linked derivatives (20–62% yield) .
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Esterification : Ethyl acetoacetate introduces carboxylate groups at the 7-position .
Spectroscopic Characterization
Key spectral data for reaction products:
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines by targeting protein kinases that play crucial roles in cell signaling pathways .
Antimicrobial Activity
The compound demonstrates notable antibacterial and antiviral properties. Research has highlighted its effectiveness against several bacterial strains and viruses, suggesting its potential use in developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell functions through enzymatic inhibition.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential anticancer agent .
The compound’s interaction with molecular targets is facilitated by its ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes and receptors. This binding can lead to conformational changes that inhibit the target’s activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its analogs:
Key Observations:
- Core Structure: Thieno-pyrimidine derivatives (e.g., target compound) incorporate a sulfur atom in the fused ring, which may enhance π-π stacking interactions compared to pyrido-pyrimidines (nitrogen-containing fused rings) .
- Substituent Effects: The ethyl group at N1 in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione) . Fluorine substituents (e.g., in 3-(2,4-difluorophenyl) analog) improve metabolic stability and binding affinity due to electron-withdrawing effects . Methoxybenzyl groups (e.g., in pyrido-pyrimidine derivatives) may enhance antioxidant activity via radical scavenging .
Antiviral Activity:
Pyrimidine-2,4(1H,3H)-dione derivatives, such as AZT and stavudine, are clinically used as antiviral agents .
Herbicidal Activity:
Thieno-pyrimidine diones share structural motifs with herbicidal pyrimidine derivatives (e.g., flumioxazin). Frontier Molecular Orbital (FMO) analysis indicates that substituents on the dione ring influence HOMO/LUMO energies, which correlate with herbicidal efficacy . The target compound’s phenyl group may enhance binding to plant-specific targets like protoporphyrinogen oxidase (PPO).
Antioxidant Potential:
Cyclopenta[d]pyrimidine-2,4-dione derivatives exhibit antioxidant activity by neutralizing free radicals .
Biological Activity
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other biological activities.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the Gewald reaction, which employs thioketones and α-cyanoesters to produce the desired thieno-pyrimidine structure. The specific synthesis of this compound may follow similar pathways with modifications tailored to introduce ethyl and phenyl groups.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Antitumor Activity : Several derivatives of thieno[3,2-d]pyrimidines have shown promising anticancer effects. For example, compounds synthesized from this class demonstrated significant cytotoxicity against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of specific proteins associated with tumor growth. For instance, some thieno[3,2-d]pyrimidines have been shown to inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in cancer progression .
Anticancer Studies
One study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that several compounds exhibited IC50 values in the micromolar range against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Ethyl-3-phenylthieno[3,2-d]pyrimidine | HePG-2 | 15.0 |
| 1-Ethyl-3-phenylthieno[3,2-d]pyrimidine | MCF-7 | 12.5 |
These results suggest that modifications to the thieno-pyrimidine structure can enhance its anticancer potency .
Lipid-Lowering Activity
In addition to its antitumor properties, derivatives of thieno[3,2-d]pyrimidines have been investigated for their lipid-lowering effects. One specific derivative was found to significantly reduce triglyceride levels in diet-induced obese mice when administered orally at a dose of 50 mg/kg for five weeks . This highlights the compound's potential role in managing metabolic disorders.
Q & A
Q. What are the key synthetic pathways for 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of a thieno[2,3-d]pyrimidine precursor. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is alkylated at position 1 using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Reaction conditions (e.g., solvent, temperature, molar ratios) significantly influence yields, which range from 40% to 78% depending on substituents .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Assigns protons and carbons in the heterocyclic core. For example, ethyl groups show characteristic triplets (δ ~1.19–1.24 ppm, J = 7.0 Hz) and quartets (δ ~3.93 ppm) in 1H NMR .
- LCMS : Confirms molecular ion peaks (e.g., [M+H]+ m/z 196.2 for ethyl-substituted derivatives) .
- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related pyrimidine diones where N–H⋯O and O–H⋯O interactions stabilize dimeric structures .
Q. How is the antimicrobial activity of this compound evaluated?
Broth microdilution assays are standard. For instance, derivatives of thieno[2,3-d]pyrimidine-2,4-dione are tested against Staphylococcus aureus (MIC values compared to reference drugs like streptomycin). Activity correlates with substituents at positions 1, 3, and 6 .
Advanced Research Questions
Q. How can synthetic yields be optimized for alkylated derivatives?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .
- Base selection : Potassium carbonate outperforms weaker bases in deprotonating the thienopyrimidine core .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structural benchmarking : Ensure substituent positions are identical (e.g., 1-ethyl vs. 1-cyclopropyl groups alter steric effects) .
- Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media to minimize variability .
- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance of MIC differences .
Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhance antimicrobial activity by increasing electrophilicity at the pyrimidine core .
- Hydrophobic substituents (e.g., benzyl at position 1) improve membrane penetration in Gram-positive bacteria .
- Hydrogen-bond donors (e.g., carboxamide groups) strengthen target binding, as shown in pyrido[2,3-d]pyrimidine derivatives acting as eEF-2K inhibitors .
Methodological Tables
Table 1: Key NMR Signals for Ethyl-Substituted Derivatives
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 1-Ethyl | 1.19 (t, J = 7.0 Hz, 3H) | 14.1 (CH3), 36.8 (CH2) |
| 3-Phenyl | 7.35–7.45 (m, 5H) | 126.5–138.2 (Ar-C) |
| 6-Thiazolyl | 2.50 (s, 3H, CH3-thiazole) | 18.2 (CH3), 121.5–158.0 |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| 1-Ethyl-3-phenyl | 8.0 | Streptomycin: 4.0 |
| 1-Benzyl-3-phenyl | 16.0 | Metronidazole: >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
